N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
The compound N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 2-methylpropyl group at position 3 and an acetamide-linked 4-chlorobenzyl moiety. This scaffold is notable for its heterocyclic framework, which is common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-12(2)10-23-18(25)17-15(7-8-27-17)22(19(23)26)11-16(24)21-9-13-3-5-14(20)6-4-13/h3-8,12H,9-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOLDRIUQDUWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core with a chlorophenyl and methylpropyl substituent. Its chemical formula is C17H19ClN4O2S. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural motifs often interact with multiple biological pathways:
- Enzyme Inhibition : Many thieno[3,2-d]pyrimidine derivatives exhibit inhibitory effects on various enzymes, including those involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Data
Case Studies
- Anti-inflammatory Properties : A study demonstrated that similar compounds significantly reduced nitric oxide production in activated microglia. This suggests a potential application in neuroinflammatory diseases such as Parkinson's disease .
- Antimicrobial Activity : Research involving the synthesis of thieno[3,2-d]pyrimidine derivatives showed promising results against Mycobacterium tuberculosis. The compounds were evaluated using agar dilution methods, indicating their potential as antitubercular agents .
- Cytotoxicity in Cancer Models : In vitro studies revealed that the compound induced apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins .
Scientific Research Applications
Biological Activities
Anticancer Activity
Research indicates that compounds with similar structures to N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Case Studies : In vitro studies have shown that thieno[3,2-d]pyrimidine derivatives can effectively reduce the viability of various cancer cell lines such as breast and lung cancer cells.
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Similar thieno derivatives have been evaluated for their effectiveness against bacterial strains:
- In Vitro Efficacy : Studies demonstrate that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
Therapeutic Uses
Potential Drug Development
The unique structural features of this compound make it a candidate for further drug development:
- Cancer Therapy : Given its anticancer properties, it could be developed into a targeted therapy for specific types of tumors.
- Infection Control : Its antimicrobial activity suggests potential use in treating infections resistant to conventional antibiotics.
Research Findings
Comparison with Similar Compounds
Core Heterocyclic Variations
Substituent Effects
Physicochemical Data
Preparation Methods
Cyclization of Aminothiophene Derivatives
Aminothiophene carboxylates serve as precursors for constructing the fused pyrimidine ring. For example, 2-methyl-3-aminothiophene carboxylate undergoes cyclization with formamide at elevated temperatures (150–160°C) to yield thieno[3,2-d]pyrimidin-2,4-dione. This method achieves yields of 60–72%.
Reaction Conditions
Thorpe-Ziegler Cyclization
Alternative routes employ Thorpe-Ziegler cyclization, where mercaptocarbonitrile derivatives react with alkyl chloroacetates in basic conditions (e.g., NaOH). This method generates substituted thieno[3,2-d]pyrimidines with moderate yields (50–65%).
Chlorination of the Pyrimidine Ring
Chlorination at the 4-position of the pyrimidine ring is critical for subsequent functionalization. Phosphorus oxychloride (POCl₃) is the reagent of choice, facilitating high-efficiency conversions:
Procedure
-
Thieno[3,2-d]pyrimidin-2,4-dione (1 equivalent) is refluxed in excess POCl₃ (18.9 equivalents) at 110°C for 4–12 hours.
-
The mixture is quenched with ice-water, neutralized with ammonia, and extracted with ethyl acetate.
-
The chlorinated product is isolated via crystallization (yield: 40–80%).
Key Data
Formation of the Acetamide Side Chain
The N-[(4-chlorophenyl)methyl]acetamide moiety is appended via condensation:
Acylation of 4-Chlorobenzylamine
Coupling to the Thienopyrimidine Core
-
The chloroacetamide (1.4 equivalents) is added to a solution of 3-(2-methylpropyl)-thieno[3,2-d]pyrimidine in DCM.
-
The mixture is stirred at room temperature for 24 hours, yielding the final product (65–70%).
Critical Parameters
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclization steps. For example, thieno[3,2-d]pyrimidine formation under microwave conditions (200 W, 150°C) achieves 80% yield in 30 minutes.
Solid-Phase Synthesis
Immobilized substrates on resin enable stepwise assembly, though yields remain suboptimal (40–50%).
Challenges and Optimization Opportunities
-
Chlorination Efficiency : Excess POCl₃ improves yields but complicates purification. Alternatives like PCl₅ warrant investigation.
-
Side Reactions : Competing hydrolysis during acetamide coupling necessitates stringent anhydrous conditions.
-
Scalability : Microwave methods enhance speed but require specialized equipment .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection, and catalyst use. For example, coupling reactions involving α-chloroacetamide derivatives (e.g., 2-chloro-N-methylacetamide) with heterocyclic intermediates can achieve yields >80% under reflux conditions in aprotic solvents like DMF or DCM . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or DMSO improves purity. Monitoring by TLC and adjusting reaction time/temperature minimizes byproducts .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.2–2.5 ppm), and acetamide NH (δ ~10.1 ppm) in DMSO-d6 .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]+ (e.g., m/z 344.21 in similar thienopyrimidine derivatives) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content (e.g., C: 45.29%, N: 12.23% via combustion analysis) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., R22(10) dimer motifs) .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal structure influence physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Analyze X-ray diffraction data to identify hydrogen bonds (N–H⋯O) and π-π stacking. For example, in analogous structures, dimerization via N–H⋯O interactions reduces solubility in polar solvents but enhances thermal stability. Computational tools (Mercury, PLATON) can quantify packing coefficients and predict melting points . Adjust substituents (e.g., replacing 4-chlorophenyl with methoxy groups) to disrupt packing and improve bioavailability .
Q. What computational strategies predict the compound’s bioactivity and structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Modeling : Train models on pyrimidine/acetamide derivatives using descriptors like logP, polar surface area, and H-bond acceptors. PubChem bioassay data (AID 504850) can guide SAR hypotheses .
Q. How should researchers address discrepancies in reported spectral data or synthetic yields?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity, reaction atmosphere (N2 vs. air), and instrument calibration. For example, NMR shifts vary with deuterated solvent choice (DMSO-d6 vs. CDCl3) .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading). Use ANOVA to resolve yield inconsistencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
